molecular formula C16H13F3O2 B14127608 Methyl 4-(2-trifluoromethylbenzyl)benzoate

Methyl 4-(2-trifluoromethylbenzyl)benzoate

Cat. No.: B14127608
M. Wt: 294.27 g/mol
InChI Key: HRZJZGNFXPNTKM-UHFFFAOYSA-N
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Description

Methyl 4-(2-trifluoromethylbenzyl)benzoate is an organic compound with the molecular formula C16H13F3O2. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-trifluoromethylbenzyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-trifluoromethylbenzyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-trifluoromethylbenzyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-trifluoromethylbenzyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-trifluoromethylbenzyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-trifluoromethylbenzyl)benzoate is unique due to the presence of both the trifluoromethyl and benzyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Biological Activity

Methyl 4-(2-trifluoromethylbenzyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their biological properties, including increased potency and selectivity against various biological targets. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a trifluoromethyl group on the benzyl carbon. This unique structure contributes to its lipophilicity and ability to interact with biological membranes, influencing its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, it has been observed that trifluoromethyl-substituted compounds exhibit enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit key metabolic pathways.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that this compound can serve as a lead compound for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate better membrane penetration, allowing for higher intracellular concentrations.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism, suggesting a potential pathway for this compound.
  • Receptor Modulation : The compound may interact with specific receptors involved in mediating biological responses, although further research is needed to elucidate these interactions.

Case Studies

A recent study evaluated the antibacterial efficacy of various trifluoromethyl-substituted benzoates, including this compound. The results indicated a promising profile against resistant strains of bacteria, highlighting its potential as a scaffold for drug development.

Another investigation focused on the anti-inflammatory properties of similar compounds in vitro, demonstrating significant reductions in cytokine production in macrophage cell lines treated with trifluoromethyl-substituted benzoates.

Properties

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

methyl 4-[[2-(trifluoromethyl)phenyl]methyl]benzoate

InChI

InChI=1S/C16H13F3O2/c1-21-15(20)12-8-6-11(7-9-12)10-13-4-2-3-5-14(13)16(17,18)19/h2-9H,10H2,1H3

InChI Key

HRZJZGNFXPNTKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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